alpha-Chloro-2-nitrobenzaldoxime

CAS No.:

Cat. No.: VC15752358

Molecular Formula: C7H5ClN2O3

Molecular Weight: 200.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClN2O3 |

|---|---|

| Molecular Weight | 200.58 g/mol |

| IUPAC Name | N-hydroxy-2-nitrobenzenecarboximidoyl chloride |

| Standard InChI | InChI=1S/C7H5ClN2O3/c8-7(9-11)5-3-1-2-4-6(5)10(12)13/h1-4,11H |

| Standard InChI Key | SQHJGNRLAWHRNE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=NO)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

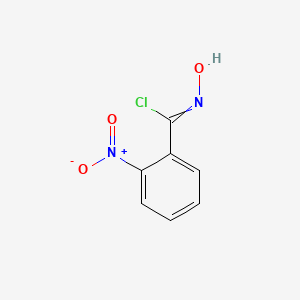

alpha-Chloro-2-nitrobenzaldoxime belongs to the oxime class of compounds, characterized by the presence of a hydroxylamine group (-NOH) attached to a carbonyl-containing backbone. The compound’s IUPAC name, N-hydroxy-2-nitrobenzenecarboximidoyl chloride, reflects its substitution pattern: a nitro group at the 2-position of the benzene ring and a chlorine atom adjacent to the oxime moiety. The canonical SMILES representation (C₁=CC=C(C(=C₁)C(=NO)Cl)N+[O−]) underscores its planar aromatic system and electron-withdrawing substituents, which collectively enhance electrophilicity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClN₂O₃ |

| Molecular Weight | 200.58 g/mol |

| IUPAC Name | N-hydroxy-2-nitrobenzenecarboximidoyl chloride |

| Canonical SMILES | C1=CC=C(C(=C1)C(=NO)Cl)N+[O−] |

| InChI Key | SQHJGNRLAWHRNE-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Synthetic Methodologies

The synthesis of alpha-Chloro-2-nitrobenzaldoxime typically begins with commercially available benzaldehyde derivatives. A common route involves the nitration of 2-chlorobenzaldehyde followed by oxime formation through condensation with hydroxylamine hydrochloride. The nitro group’s electron-withdrawing nature facilitates electrophilic aromatic substitution, while the chloro substituent directs regioselectivity during subsequent reactions .

Metal-Mediated Reactions

Transition metals such as palladium and gold catalyze key transformations of alpha-Chloro-2-nitrobenzaldoxime. For instance, palladium(0) complexes activate allyl acetate substrates, enabling nucleophilic attack by the oxime’s oxygen atom to form O-allyl oxime derivatives . Gold(I) catalysts similarly promote reactions with aminoallenes, yielding structurally diverse oxime ethers through electrophilic activation of alkenes . These metal-mediated pathways highlight the compound’s utility in constructing complex heterocycles and functionalized intermediates.

Applications in Organic Synthesis

Intermediate in Nucleotide Chemistry

alpha-Chloro-2-nitrobenzaldoxime plays a critical role in the deprotection of oligonucleotides. During the synthesis of tetraribonucleoside triphosphates, the compound facilitates the removal of 2-(4-methyl-phenyl)sulfanyl-1H-isoindole-1,3(2H)-dione protecting groups under mild conditions . This application leverages the oxime’s nucleophilic reactivity to cleave sulfur-containing moieties, enabling the production of high-purity nucleic acid sequences .

Precursor to Heterocyclic Compounds

The compound’s dual electrophilic sites (chloro and nitro groups) render it a versatile precursor for heterocycle synthesis. For example, cyclocondensation with thioureas yields 1,3-thiazole derivatives, which exhibit antimicrobial and antitumor activities. Such transformations underscore its value in medicinal chemistry for generating bioactive scaffolds.

Biological Activities of Structural Analogs

While alpha-Chloro-2-nitrobenzaldoxime itself lacks extensive biological characterization, its isomer, alpha-Chloro-3-nitrobenzaldoxime, demonstrates notable antimicrobial properties. Studies indicate that the 3-nitro derivative inhibits Staphylococcus aureus growth at MIC values of 8–16 µg/mL, attributed to its ability to disrupt bacterial cell wall synthesis. Additionally, metal complexes derived from nitrobenzaldoximes exhibit antiproliferative effects against cancer cell lines, with IC₅₀ values in the low micromolar range . These findings suggest that structural modifications of the parent compound could unlock therapeutic potential.

| Precaution | Specification |

|---|---|

| Storage Conditions | 2–8°C in airtight containers |

| PPE Requirements | Nitrile gloves, goggles, lab coat |

| First Aid Measures | Flush eyes/skin with water for 15 minutes |

Disposal Considerations

Residual quantities of the compound should be neutralized with a 10% sodium bicarbonate solution before disposal in accordance with local regulations. Incineration in a certified hazardous waste facility is recommended to prevent environmental contamination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume